molecular formula C21H24N2O4 B5100198 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide

2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide

Cat. No.: B5100198
M. Wt: 368.4 g/mol
InChI Key: MTLJZFLQTWJQOF-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide is a synthetic organic compound. It is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings. The compound also features methoxybenzyl and methoxy-methylpropyl groups, contributing to its unique chemical properties.

Properties

IUPAC Name

N-(2-methoxy-2-methylpropyl)-2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-21(2,26-4)13-22-20(24)15-7-10-17-18(12-15)27-19(23-17)11-14-5-8-16(25-3)9-6-14/h5-10,12H,11,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLJZFLQTWJQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step often involves the alkylation of the benzoxazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methoxy-Methylpropyl Group: This can be done through a nucleophilic substitution reaction where the benzoxazole derivative reacts with 2-methoxy-2-methylpropylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of methoxybenzyl alcohol or methoxybenzylamine.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide
  • N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide
  • 2-(4-methoxybenzyl)-N-methyl-1,3-benzoxazole-6-carboxamide

Uniqueness

2-(4-methoxybenzyl)-N-(2-methoxy-2-methylpropyl)-1,3-benzoxazole-6-carboxamide is unique due to the presence of both methoxybenzyl and methoxy-methylpropyl groups. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.

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